molecular formula C9H3BrClF3N2 B8428215 Quinoxaline, 5-bromo-3-chloro-2-(trifluoromethyl)-

Quinoxaline, 5-bromo-3-chloro-2-(trifluoromethyl)-

Cat. No.: B8428215
M. Wt: 311.48 g/mol
InChI Key: PJDQFSXGUPQSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline, 5-bromo-3-chloro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H3BrClF3N2 and its molecular weight is 311.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxaline, 5-bromo-3-chloro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, 5-bromo-3-chloro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H3BrClF3N2

Molecular Weight

311.48 g/mol

IUPAC Name

5-bromo-3-chloro-2-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)16-8(11)7(15-5)9(12,13)14/h1-3H

InChI Key

PJDQFSXGUPQSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C(=N2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-3-(trifluoromethyl)quinoxalin-2(1H)-one (432.0 mg, 1.474 mmol) in POCl3 (5.0 mL) was heated at reflux for 10 h then at 100° C. for 2.5 d, then at 140° C. for 10 h. Excess POCl3 was removed in vacuo, and the residue was taken up in DCM (60 mL) and transferred to an Erlenmeyer flask before saturated aq. NaHCO3 (40 mL) was added cautiously (over 5 min) with rapid stirring. The resulting biphasic mixture was stirred rapidly for 5 min (some gas evolution), and the organic layer was separated. The aq. layer was extracted with DCM (3×20 mL), and all organic layers were combined, dried over Na2SO4, filtered, and concentrated in vacuo to provide 5-bromo-3-chloro-2-(trifluoromethyl)quinoxaline (224c, 52%). MS (ESI, pos. ion) m/z: 310.9 (M+1).
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

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